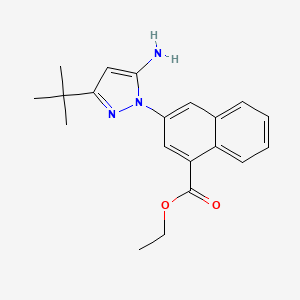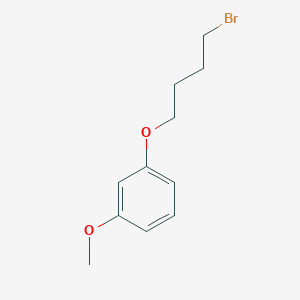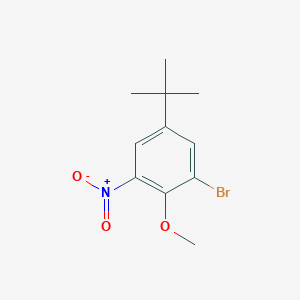
1-Iodo-3-pentyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-pentyne: is an organic compound with the molecular formula C5H7I . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is notable for its iodine substituent, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3-pentyne can be synthesized through various methods. One common approach involves the halogenation of an alkyne precursor. For instance, starting from 2-pentyne, iodine can be introduced using iodine monochloride (ICl) under controlled conditions . Another method involves the use of a Grignard reagent, where 2-pentynyl magnesium bromide reacts with iodine to form 5-iodo-2-pentyne .
Industrial Production Methods: Industrial production of 5-iodo-2-pentyne typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the reaction with sodium azide to form 5-azido-2-pentyne.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products:
Substitution: 5-azido-2-pentyne, 5-cyano-2-pentyne
Reduction: 5-iodo-2-pentene, 5-iodopentane
Oxidation: 5-iodo-2-pentanone, 5-iodo-2-pentanoic acid
Applications De Recherche Scientifique
1-Iodo-3-pentyne has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-iodo-2-pentyne involves its reactivity due to the presence of the iodine atom and the carbon-carbon triple bond. The iodine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .
Comparaison Avec Des Composés Similaires
- 5-Iodo-1-pentyne
- 5-Chloro-2-pentyne
- 5-Bromo-2-pentyne
Comparison: 1-Iodo-3-pentyne is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine or bromine. This imparts different reactivity and selectivity in chemical reactions. For example, iodine is a better leaving group in substitution reactions compared to chlorine and bromine.
Propriétés
Formule moléculaire |
C5H7I |
|---|---|
Poids moléculaire |
194.01 g/mol |
Nom IUPAC |
5-iodopent-2-yne |
InChI |
InChI=1S/C5H7I/c1-2-3-4-5-6/h4-5H2,1H3 |
Clé InChI |
BRNJRIRAHLASIZ-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-(4-Bromo-2-nitrophenyl)propyl]pyridine](/img/structure/B8492708.png)

![2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)



